Gluconic acid, phenylhydrazide

Melting Point Thermal Analysis Aldonic Acid Characterization

Gluconic acid phenylhydrazide (C12H18N2O6, MW 286.28) is a phenylhydrazone derivative of D-gluconic acid, belonging to the class of aldonic acid phenylhydrazides. It is primarily employed as a well-defined crystalline intermediate for the identification, isolation, and characterization of gluconic acid and related aldoses via phenylhydrazone formation.

Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
CAS No. 6294-74-2
Cat. No. B11957060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconic acid, phenylhydrazide
CAS6294-74-2
Molecular FormulaC12H18N2O6
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20)
InChIKeyBOJPTTLENHUOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gluconic Acid Phenylhydrazide CAS 6294-74-2: A Key Crystalline Derivative for Aldonic Acid Analysis and Synthesis


Gluconic acid phenylhydrazide (C12H18N2O6, MW 286.28) is a phenylhydrazone derivative of D-gluconic acid, belonging to the class of aldonic acid phenylhydrazides. It is primarily employed as a well-defined crystalline intermediate for the identification, isolation, and characterization of gluconic acid and related aldoses via phenylhydrazone formation [1]. The compound is also utilized as a derivatizing agent in carbohydrate analytical chemistry and as a synthetic building block for more complex molecules, with documented physical properties including a melting point of 195-200 °C (with decomposition) [2] and a specific optical rotation of +11.5° in water (c 0.7) [3].

Why Substituting Gluconic Acid Phenylhydrazide with Other Aldonic Acid Phenylhydrazides Compromises Experimental Reproducibility


Generic substitution of gluconic acid phenylhydrazide with other aldonic acid phenylhydrazides (e.g., mannonic, galactonic, or idonic) is scientifically unsound due to significant differences in key physicochemical properties that directly impact their utility in separation, identification, and synthetic protocols. As noted in the literature, the melting points of epimeric phenylhydrazides differ by only a few degrees, making fractional crystallization extremely challenging and leading to significant material loss if the incorrect derivative is used [1]. Furthermore, the specific optical rotation, a critical parameter for verifying stereochemical purity, varies substantially between these compounds (e.g., gluconic acid phenylhydrazide shows [α]D +11.5°, while L-idonic acid phenylhydrazide shows -12.5° [2]), making optical characterization unreliable without a verified reference standard. The documented solubility, crystallinity, and stability also vary, directly influencing reaction yields and the success of downstream applications such as chromatography and mass spectrometry derivatization.

Quantitative Differentiation of Gluconic Acid Phenylhydrazide from Key Aldonic Acid Analogues: Evidence for Informed Procurement


Melting Point (195-200 °C) and Thermal Behavior: A Critical Distinguisher from Idonic and Galactonic Phenylhydrazides

Gluconic acid phenylhydrazide exhibits a sharp melting point with decomposition in the range of 195-200 °C [REFS-1, REFS-2], which is consistently reproducible across multiple primary sources. This thermal profile is distinctly different from closely related aldonic acid phenylhydrazides. For instance, L-idonic acid phenylhydrazide melts with decomposition at a significantly lower temperature of 115-117 °C (with sintering at 100-105 °C) [3]. Similarly, galactonic acid phenylhydrazide derivatives have been reported with melting points in the range of 168-172 °C . This ~80 °C difference in melting point between gluconic and idonic derivatives is a definitive and easily measured parameter for ensuring identity and purity, which is crucial for applications requiring precise stoichiometry or solid-state reactions.

Melting Point Thermal Analysis Aldonic Acid Characterization

Specific Optical Rotation: A Decisive Parameter for Stereochemical Purity and Batch-to-Batch Consistency

The specific optical rotation of gluconic acid phenylhydrazide is reported as +11.5° in water (c 0.7) [1], a value consistent with historical data (+12° in water) [1]. This positive rotation is a direct consequence of the D-gluconic acid stereochemistry. In stark contrast, the enantiomeric or epimeric L-idonic acid phenylhydrazide exhibits a specific rotation of -12.5° in water (c 1.6) [1]. This inversion of sign and magnitude of rotation provides an unambiguous, quantitative means of differentiating the two compounds in solution, which is not possible with simple melting point or elemental analysis alone.

Optical Rotation Stereochemistry Chiral Purity Aldonic Acid Identification

Microwave-Assisted Synthesis Efficiency: Comparable Yield with Dramatically Reduced Reaction Time

In the synthesis of gluconic acid phenylhydrazide, microwave-assisted organic synthesis (MAOS) achieves yields comparable to those obtained by conventional thermal methods, but in much shorter times [1]. While the original study does not provide exact numerical yields for this specific compound, it establishes that MAOS can deliver the phenylhydrazide with equivalent efficiency in a significantly reduced timeframe. This contrasts with alternative synthetic routes to other hydrazides, which may require longer reflux times or offer lower yields. For a laboratory considering in-house synthesis, the MAOS route offers a time-saving advantage without compromising product yield, a key differentiator for workflow optimization.

Synthetic Yield Reaction Time Microwave Synthesis Process Efficiency

Solubility Profile: Defined Aqueous Solubility for Controlled Crystallization and Reaction Media Selection

Gluconic acid phenylhydrazide (reported as D-mannonic acid 2-phenylhydrazide, CAS 6294-74-2) has a calculated aqueous solubility of 22 g/L at 25 °C . This moderate water solubility is a critical parameter for designing crystallization and purification protocols, as well as for preparing analytical solutions. While solubility data for other aldonic acid phenylhydrazides is less consistently reported, this value provides a tangible benchmark for experimental planning. For comparison, the compound is described as 'sparingly soluble,' a classification that aligns with its specific numerical value and contrasts with the 'freely soluble' description often applied to the parent gluconic acid or its salts.

Solubility Crystallization Aqueous Media Formulation

Recommended Application Scenarios for Gluconic Acid Phenylhydrazide Based on Quantitative Evidence


Identification and Quantification of Gluconic Acid in Complex Mixtures via Phenylhydrazone Derivatization

This scenario leverages the compound's well-defined melting point (195-200 °C) and specific optical rotation (+11.5°) as diagnostic markers [REFS-1, REFS-2]. In analytical chemistry, particularly in food additive testing or metabolic studies, gluconic acid phenylhydrazide is formed in situ from gluconic acid and phenylhydrazine. The isolated crystalline derivative's melting point and optical rotation are then compared against known standards to confirm the identity and purity of the parent acid, providing a quantitative, pharmacopeia-recognized method of analysis [3].

Stereoselective Synthesis of Chiral Building Blocks and Acyclonucleosides

The compound's stereochemically defined optical rotation (+11.5°) and its proven synthetic accessibility via efficient MAOS routes make it a valuable intermediate in medicinal chemistry [REFS-4, REFS-5]. Its use in the synthesis of benzimidazole acyclonucleosides, for instance, relies on the specific stereochemistry of the gluconic acid moiety to control the chirality of the final product. The ability to rapidly synthesize the phenylhydrazide via MAOS without compromising yield accelerates lead optimization in drug discovery programs targeting antiviral or antimicrobial agents [6].

Crystallization Standard for Method Development in Carbohydrate Research

Given its moderate aqueous solubility of 22 g/L and sharp melting point, gluconic acid phenylhydrazide serves as an ideal model compound for developing and validating crystallization and purification protocols for sugar acid derivatives . Its solubility profile is sufficiently distinct from the highly water-soluble parent acid and lactone, allowing researchers to test separation efficiencies and optimize recrystallization conditions before applying them to more valuable or less-characterized compounds. This reduces material waste and improves overall process yield in preparative carbohydrate chemistry [7].

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